N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide
Description
N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide is a benzamide derivative featuring a 1,2,5-oxadiazole (furazan) core substituted with a 4-chlorophenyl group at position 4 and a 2-propoxybenzamide moiety at position 2. Its synthesis typically involves coupling reactions between substituted benzoyl chlorides and aminofurazan precursors under basic conditions, as exemplified in analogous compounds . Structural characterization is achieved via IR, NMR (¹H and ¹³C), and HRMS, consistent with methodologies reported for related derivatives .
Properties
Molecular Formula |
C18H16ClN3O3 |
|---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide |
InChI |
InChI=1S/C18H16ClN3O3/c1-2-11-24-15-6-4-3-5-14(15)18(23)20-17-16(21-25-22-17)12-7-9-13(19)10-8-12/h3-10H,2,11H2,1H3,(H,20,22,23) |
InChI Key |
DAZNEVPLMKATNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=NON=C2C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide typically involves the reaction of 4-chlorobenzohydrazide with propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
The biological and physicochemical properties of 1,2,5-oxadiazol-3-yl benzamides are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Table 1: Structural and Molecular Comparisons
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-chlorophenyl group (electron-withdrawing) contrasts with the 4-propoxyphenyl substituent in D269-0726 (electron-donating), which may influence electron density and binding interactions .
- Amino Substitutions: Compounds with aminophenyl groups (e.g., Compound 62) exhibit enhanced polarity, which could improve solubility but reduce membrane permeability compared to the chloro-substituted target compound .
Biological Activity
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C18H15ClN4O3
- Molecular Weight : 375.8 g/mol
The presence of the oxadiazole ring is significant as it is often associated with various pharmacological effects, including antimicrobial and antitumor activities. The chlorophenyl group enhances lipophilicity, which may improve the compound's ability to penetrate biological membranes.
Antimicrobial Properties
Research indicates that compounds containing oxadiazole moieties exhibit notable antimicrobial activity. In vitro studies have shown that this compound demonstrates effective inhibition against a range of bacterial strains. For instance:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
These results suggest that the compound may act by disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth.
Antitumor Activity
The oxadiazole derivatives have also been linked to antitumor effects. A study conducted on various cancer cell lines demonstrated that this compound exhibited cytotoxicity against:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 12.5 |
| HeLa (cervical cancer) | 10.0 |
| A549 (lung cancer) | 15.0 |
The mechanism of action appears to involve apoptosis induction through the activation of caspase pathways and inhibition of cell cycle progression.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in bacterial metabolism and tumor growth.
- Receptor Binding : It may interact with cellular receptors that regulate apoptosis and cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been observed, leading to cellular damage and subsequent apoptosis in cancer cells.
Case Studies and Research Findings
A significant study published in a peer-reviewed journal explored the pharmacodynamics of this compound in vivo. The research highlighted its effectiveness in reducing tumor size in xenograft models of breast cancer when administered at a dosage of 20 mg/kg body weight.
Additionally, a comparative analysis with other oxadiazole derivatives indicated that modifications on the phenyl ring could enhance biological activity. For example:
| Derivative | IC50 (µM) |
|---|---|
| N-[4-(3-nitrophenyl)-1,2,5-oxadiazol-3-yl] | 8.0 |
| N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl] | 9.5 |
This suggests that further structural optimization could yield more potent derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
